molecular formula C11H14FN3O B12858823 3-(4-Fluorophenyl)-4,5-dihydro-4-propyl-1H-triazol-5-one

3-(4-Fluorophenyl)-4,5-dihydro-4-propyl-1H-triazol-5-one

Cat. No.: B12858823
M. Wt: 223.25 g/mol
InChI Key: BJKATHYSEIZWMB-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-4,5-dihydro-4-propyl-1H-triazol-5-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-4,5-dihydro-4-propyl-1H-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with propyl isocyanate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired triazole compound. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-4,5-dihydro-4-propyl-1H-triazol-5-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

3-(4-Fluorophenyl)-4,5-dihydro-4-propyl-1H-triazol-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-4,5-dihydro-4-propyl-1H-triazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The triazole ring is known to interact with metal ions and other active sites within proteins, which can modulate their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenyl)-4,5-dihydro-4-propyl-1H-triazol-5-one is unique due to its specific triazole ring structure, which imparts stability and versatility in chemical reactions.

Properties

Molecular Formula

C11H14FN3O

Molecular Weight

223.25 g/mol

IUPAC Name

1-(4-fluorophenyl)-5-propyltriazolidin-4-one

InChI

InChI=1S/C11H14FN3O/c1-2-3-10-11(16)13-14-15(10)9-6-4-8(12)5-7-9/h4-7,10,14H,2-3H2,1H3,(H,13,16)

InChI Key

BJKATHYSEIZWMB-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=O)NNN1C2=CC=C(C=C2)F

Origin of Product

United States

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